2,5-Dimethyl-1-propyl-1H-pyrrole
Overview
Description
2,5-Dimethyl-1-propyl-1H-pyrrole is an organic compound with the molecular formula C9H15N
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which include 2,5-dimethyl-1-propyl-1h-pyrrole, have been found to bind with high affinity to multiple receptors .
Mode of Action
Pyrrole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to pyrrole derivatives, are involved in a wide range of biological and clinical applications .
Pharmacokinetics
The compound has a molecular weight of 13722 , which is within the range favorable for good bioavailability.
Result of Action
It’s known that pyrrole derivatives have shown potent antitumor activity .
Action Environment
The compound has a boiling point of 150 °c (press: 003 Torr) and a predicted density of 087±01 g/cm3 , which may suggest its stability under certain environmental conditions.
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-1-propyl-1H-pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance cell-specific productivity in batch cultures . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. This compound’s ability to interact with biomolecules makes it a valuable tool in studying biochemical pathways and reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the productivity of cells in specific conditions . This compound’s impact on gene expression and cellular metabolism highlights its potential in modulating cellular functions and studying cellular responses to different stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular responses . Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects and ensure its effective use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds and potential toxic effects is crucial for its safe application in research and potential therapeutic uses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in particular cellular compartments . These interactions are crucial for its effective function and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Dimethyl-1-propyl-1H-pyrrole involves the Paal-Knorr synthesis. This method typically uses hexane-2,5-dione and a primary amine, such as propylamine, under acidic conditions. The reaction proceeds through the formation of a dihydropyrrole intermediate, which then undergoes cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pH .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-propyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: It can be reduced to form dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
2,5-Dimethyl-1-propyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying the behavior of pyrrole-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1-phenyl-1H-pyrrole
- 2,5-Dimethyl-1-butyl-1H-pyrrole
- 2,5-Dimethyl-1-ethyl-1H-pyrrole
Uniqueness
2,5-Dimethyl-1-propyl-1H-pyrrole is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
2,5-dimethyl-1-propylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJSHHYPARDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335838 | |
Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20282-39-7 | |
Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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